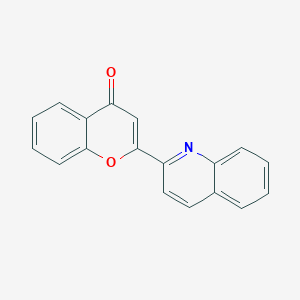
2-(Quinolin-2-yl)-4h-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique fusion of quinoline and chromone moieties endows it with distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-aminobenzophenone with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinoline and chromone derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-(Quinolin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. It may also interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, used in antimalarial drugs.
Chromone: A simpler structure with a single oxygen-containing ring, used in anti-inflammatory agents.
2-(Quinolin-2-yl)-4H-chromen-4-one: Combines features of both quinoline and chromone, offering unique properties not found in either parent compound.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural complexity allows for a broader range of biological activities and applications compared to simpler quinoline or chromone derivatives.
Propiedades
Número CAS |
66155-20-2 |
|---|---|
Fórmula molecular |
C18H11NO2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-18(21-17-8-4-2-6-13(16)17)15-10-9-12-5-1-3-7-14(12)19-15/h1-11H |
Clave InChI |
MDNRNVVTFCHINB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
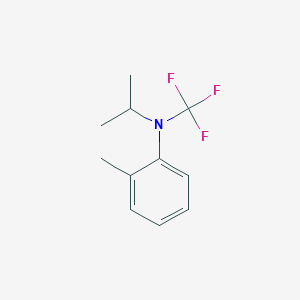

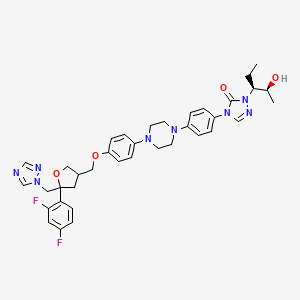
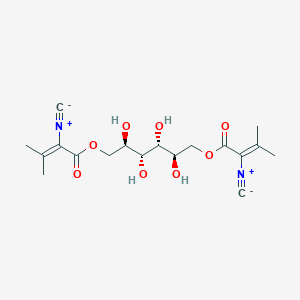
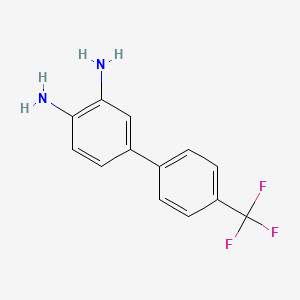
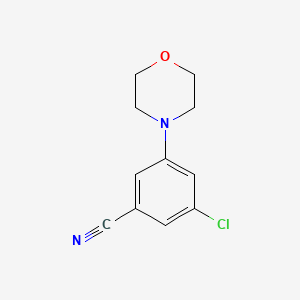
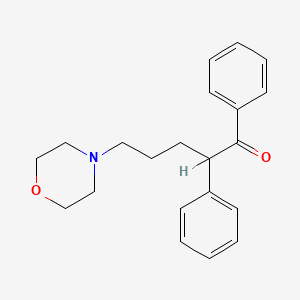

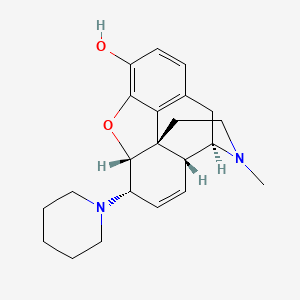

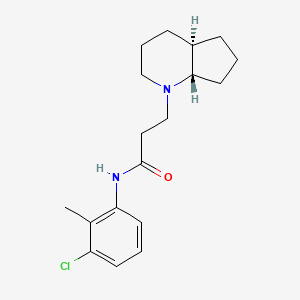
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
